2-Aminobenzanilide
Overview
Description
It is a neutral and stable compound widely used as a fluorescent tag in glycan analysis . The compound is known for its versatility in various chemical reactions and its applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 2-Aminobenzanilide is glycans . Glycans are complex carbohydrates that play crucial roles in various biological processes, including cell-cell interaction, immune response, and pathogen recognition .
Mode of Action
This compound acts as a fluorescent tag in glycan analysis . It interacts with glycans, enabling their detection and analysis. It also serves as a starting material for several important reactions, such as the Bargellini reaction, where it acts as an ambident nucleophile .
Biochemical Pathways
This compound and its derivatives are involved in the blood coagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a clot, preventing excessive bleeding after an injury .
Pharmacokinetics
Its stability and neutrality suggest it may have favorable pharmacokinetic properties .
Result of Action
The use of this compound as a fluorescent tag allows for the detailed analysis of glycans . This can provide valuable insights into various biological processes and diseases. Additionally, its role in the blood coagulation cascade suggests it may influence clot formation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the acidity of the solution can affect the hydrolysis of this compound . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
2-Aminobenzanilide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been found to interact with histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins. This interaction is crucial as it influences gene expression by altering the chromatin structure. The compound acts as a chelating agent for zinc ions in the active site of HDACs, thereby inhibiting their activity. This inhibition can lead to changes in gene expression patterns, making this compound a potential candidate for therapeutic applications in diseases where HDAC activity is dysregulated .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, for instance, the compound has been shown to induce cell cycle arrest and apoptosis. This is primarily due to its ability to inhibit HDACs, leading to the accumulation of acetylated histones and the activation of pro-apoptotic genes. Additionally, this compound has been observed to influence cell signaling pathways, particularly those involved in cell differentiation and proliferation. In muscle cells, it promotes differentiation by activating muscle-specific biomarkers such as myogenin and caveolin-3 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of HDACs, as mentioned earlier. The compound binds to the zinc ion in the active site of HDACs, preventing the deacetylation of histone proteins. This results in an open chromatin structure, allowing for the transcription of genes that are otherwise repressed. Additionally, this compound has been found to interact with other biomolecules, such as transcription factors and co-repressors, further modulating gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, leading to a decrease in its inhibitory effects on HDACs. Long-term studies have shown that continuous exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert minimal toxic effects while effectively inhibiting HDAC activity. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with other biomolecules and its potential to disrupt normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of HDAC activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can diffuse across cell membranes due to its lipophilic nature, but it may also be actively transported by specific transporters. Once inside the cell, this compound can bind to proteins such as albumin, influencing its distribution and localization. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes further metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with HDACs and other nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus. Additionally, the compound may also be found in other cellular compartments, such as the cytoplasm and mitochondria, where it can exert additional effects on cellular metabolism and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminobenzanilide can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzoic acid with aniline in the presence of a dehydrating agent such as phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using a similar condensation reaction but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Aminobenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-aminobenzophenone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: 2-Aminobenzophenone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzanilide derivatives.
Scientific Research Applications
2-Aminobenzanilide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Aminobenzamide
- 2-Aminobenzophenone
- 2-Aminobenzoic acid
Comparison: 2-Aminobenzanilide is unique due to its stability and versatility in various chemical reactions. Unlike 2-Aminobenzamide, which is primarily used as a reagent, this compound finds applications in both research and industrial settings. Compared to 2-Aminobenzophenone, this compound is more stable and easier to handle. Its fluorescent properties make it particularly valuable in glycan analysis, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPVTENMNDHFNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196076 | |
Record name | Benzamide, 2-amino-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4424-17-3 | |
Record name | 2-Amino-N-phenylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4424-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2-amino-N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004424173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminobenzanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 2-amino-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminobenzanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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